molecular formula C19H20N2O3 B2687749 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide CAS No. 1261011-22-6

2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Cat. No.: B2687749
CAS No.: 1261011-22-6
M. Wt: 324.38
InChI Key: WJIBFQSEFUIQCP-UHFFFAOYSA-N
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Description

This compound belongs to the propanamide class, characterized by a cyano group (-CN) at the C2 position, a 2,3-dimethylphenyl substituent on the amide nitrogen, and a 4-hydroxy-3-methoxyphenyl group at the C3 position. Its molecular formula is C₁₉H₁₉N₂O₃ (calculated molecular weight: 329.37 g/mol). Although explicit data on its physical properties (e.g., melting point) are unavailable, analogs suggest a melting range of 120–160°C depending on crystallinity .

Properties

IUPAC Name

2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-5-4-6-16(13(12)2)21-19(23)15(11-20)9-14-7-8-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBFQSEFUIQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyano-containing compounds have shown promising results in inhibiting cancer cell proliferation. The presence of hydroxyl and methoxy groups can enhance the compound's interaction with biological targets, potentially leading to increased efficacy against various cancer types.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that related compounds can inhibit the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 5 to 15 μM. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar functional groups have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A related study examined the inhibition of COX-2 by structurally similar compounds, reporting IC50 values as low as 0.52 μM for selective inhibitors. This indicates that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).

Antioxidant Activity

The hydroxyl groups present in the molecular structure are known to confer antioxidant properties. Antioxidants play an essential role in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings

Experimental data suggest that derivatives of this compound exhibit significant radical scavenging activity, with DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results indicating effective inhibition of free radicals at concentrations below 100 μg/mL.

Antiviral Potential

Emerging research has highlighted the antiviral potential of compounds similar to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide . The presence of specific functional groups may enhance binding affinity to viral proteins.

Case Study: Inhibition of Viral Replication

In vitro assays have shown that certain analogs can inhibit viral replication in cell cultures infected with influenza and HIV, demonstrating IC50 values around 10 μM.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReferences
AnticancerInduction of apoptosis5 - 15 μM
Anti-inflammatoryCOX enzyme inhibition0.52 μM
AntioxidantRadical scavenging<100 μg/mL
AntiviralInhibition of viral replication~10 μM

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the cyano group may interact with enzymes or receptors, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Target) C₁₉H₁₉N₂O₃ 329.37 ~120–160* 2,3-dimethylphenyl; 4-hydroxy-3-methoxyphenyl; cyano
3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,3-dimethylphenyl)propanamide (5n) C₂₀H₂₅N₃O₃ 355.44 121–123 2,3-dimethylphenyl; piperazinyl-furoyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389.49 134–178 2,4-dimethylphenyl; thiazole-oxadiazole-sulfanyl
(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide C₁₉H₁₅F₃N₃O₃ 402.34 N/A Trifluoromethyl; dual cyano groups; hydroxy-methyl

Notes:

  • The target compound’s cyano group enhances electrophilicity compared to sulfur-containing analogs (e.g., 7e) .
  • The 4-hydroxy-3-methoxyphenyl moiety increases polarity, likely improving aqueous solubility relative to non-polar derivatives like 5n .
  • The absence of a trifluoromethyl group (cf. ) reduces metabolic stability but may lower toxicity risks.

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity but may reduce bioavailability .
  • Hydroxy and methoxy groups improve solubility but necessitate protective group strategies during synthesis .

Comparative Bioactivity: Sulfur-containing analogs (e.g., 7e) show higher antimicrobial activity (~70% inhibition of S. aureus) compared to non-sulfur derivatives . Piperazinyl-furoyl derivatives (e.g., 5n) exhibit CNS penetration due to lipophilic moieties, a trait less likely in the polar target compound .

Biological Activity

2-Cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 324.38 g/mol. The compound features a cyano group, two aromatic rings, and an amide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its interactions at the molecular level with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The presence of the cyano group may facilitate interactions with enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound can influence pathways related to apoptosis and cell proliferation, potentially leading to therapeutic effects in cancer treatment.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-70.65Doxorubicin1.93
HCT-1161.54Doxorubicin2.84

Anti-inflammatory Potential

Research has also indicated that this compound possesses anti-inflammatory properties. In animal models, it reduced markers of inflammation, suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Efficacy

A recent study focused on the compound's efficacy against multiple cancer types. It was found that the compound induced apoptosis in MCF-7 cells by increasing caspase-3/7 activity, demonstrating its mechanism as an apoptosis inducer .

Comparative Analysis

In a comparative analysis with other derivatives, this compound showed superior activity against specific cancer cell lines compared to similar compounds with different substitutions on the phenyl rings . This highlights the importance of structural modifications in enhancing biological activity.

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